Salicyloyl phytosphingosine

Description

Propriétés

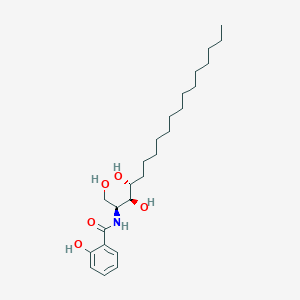

IUPAC Name |

2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H43NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-23(29)24(30)21(19-27)26-25(31)20-16-14-15-17-22(20)28/h14-17,21,23-24,27-30H,2-13,18-19H2,1H3,(H,26,31)/t21-,23+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHSAMYHDBBRKS-QTJGBDASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)C1=CC=CC=C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)NC(=O)C1=CC=CC=C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H43NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212908-67-3 | |

| Record name | Salicyloyl phytosphingosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212908673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALICYLOYL PHYTOSPHINGOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U891J4JCNH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Salicyloyl Phytosphingosine: A Technical Guide to Synthesis, Characterization, and Biological Activity

Executive Summary: Salicyloyl phytosphingosine (B30862) is a synthetic, bioactive lipid engineered for advanced applications in dermatology and drug development.[1] It is created by combining salicylic (B10762653) acid, known for its anti-inflammatory and keratolytic properties, with phytosphingosine, a naturally occurring sphingolipid essential for skin barrier integrity.[2][3] This hybrid molecule demonstrates significant potential in skin repair, particularly in addressing photoaging, by modulating key components of the dermal extracellular matrix.[4] In vitro and in vivo studies have confirmed its ability to stimulate procollagen-I and fibrillin-1 synthesis while reducing the activity of collagen-degrading enzymes.[4][5] This guide provides a comprehensive overview of its synthesis, physicochemical characterization, biological mechanisms, and the experimental protocols used for its evaluation.

Physicochemical Properties and Characterization

Salicyloyl phytosphingosine is a lipophilic, off-white powder.[6][7] Its structure merges the phenolic properties of salicylic acid with the long-chain aliphatic nature of phytosphingosine, resulting in a molecule with unique solubility and biological interaction profiles.[7]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]benzamide | [8][9] |

| CAS Number | 212908-67-3 | [5][8] |

| Molecular Formula | C25H43NO5 | [8][9] |

| Molecular Weight | 437.6 g/mol | [8][9] |

| Monoisotopic Mass | 437.31412347 Da | [9] |

| Appearance | Off-white powder | [6] |

| Melting Point | ~105 °C | [6] |

| Topological Polar Surface Area | 110 Ų | [9] |

| Solubility (Water, 25°C) | 0.087 mg/L (Predicted) | [7] |

| LogP (Octanol-Water) | 6.64 - 6.8 (Predicted) | [8][9] |

Analytical Characterization

The structural integrity and purity of synthesized this compound are confirmed using a combination of chromatographic and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final compound.[5]

-

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is employed for structural confirmation. The fragmentation pattern of the protonated molecule [M+H]⁺ provides a structural fingerprint, with characteristic cleavages occurring at the phytosphingosine backbone.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is used to identify all unique carbon atoms, while 2D NMR techniques like COSY and HSQC establish the connectivity between protons and carbons, confirming the covalent linkage between the salicyloyl and phytosphingosine moieties.[5]

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (mass/charge ratio) | Predicted Collision Cross Section (CCS) (Ų) |

| [M+H]⁺ | 438.32140 | 215.2 |

| [M+Na]⁺ | 460.30334 | 212.6 |

| [M-H]⁻ | 436.30684 | 210.4 |

| [M+NH4]⁺ | 455.34794 | 221.0 |

| [M+K]⁺ | 476.27728 | 208.4 |

| Data sourced from PubChemLite.[10] |

Synthesis of this compound

The primary route for producing this compound is through chemical synthesis, which involves the formation of an amide bond between salicylic acid and phytosphingosine.[3][8]

Caption: Chemical synthesis workflow for this compound.

Experimental Protocol: Chemical Synthesis

This protocol outlines a general procedure for the amide coupling of salicylic acid and phytosphingosine.

-

Solubilization: Dissolve phytosphingosine in an appropriate aprotic solvent (e.g., dimethylformamide or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Activation of Salicylic Acid: In a separate vessel, activate the carboxylic acid group of salicylic acid. This is typically achieved by reacting it with coupling agents, such as a carbodiimide (e.g., EDC) and an activating agent (e.g., HOBt), to form a more reactive intermediate.[11]

-

Coupling Reaction: Add the activated salicylic acid solution dropwise to the phytosphingosine solution. The reaction is typically stirred at room temperature for several hours to overnight to ensure complete formation of the amide bond.

-

Work-up and Extraction: Quench the reaction with an aqueous solution. Extract the crude product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid, a mild base, and brine to remove unreacted starting materials and byproducts.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the resulting crude product using column chromatography on silica (B1680970) gel to isolate the pure this compound.[12]

-

Characterization: Confirm the identity and purity of the final product using HPLC, Mass Spectrometry, and NMR as described in Section 1.1.

A biotechnological synthesis route has also been suggested, potentially utilizing microorganisms like Wickerhamomyces ciferrii to produce acetylated sphingoid bases as precursors.[8]

Biological Activity and Mechanism of Action

This compound's biological effects are attributed to the combined actions of its constituent molecules, targeting mechanisms related to skin aging and barrier function.[4] Its primary activities include reinforcing the dermal-epidermal junction, stimulating extracellular matrix (ECM) protein synthesis, and improving skin barrier integrity.[6][13][14]

Effects on the Extracellular Matrix

In photoaged skin, the structural integrity of the dermis is compromised due to reduced collagen and fibrillin levels and increased activity of matrix metalloproteinases (MMPs).[4] this compound has been shown to counteract these changes.

-

Stimulation of Procollagen-I and Fibrillin-1: It significantly increases the synthesis of procollagen-I, the precursor to collagen I, in human dermal fibroblasts.[4][5] Studies have also demonstrated an increased deposition of fibrillin-1, a key component of elastin-associated microfibrils.[4][11]

-

Inhibition of MMP-1: The compound reduces the levels of MMP-1 (collagenase), an enzyme responsible for the degradation of dermal collagen.[4][5] This dual action of promoting synthesis and preventing degradation helps restore the dermal matrix.[14]

Caption: Proposed mechanism of this compound in skin anti-aging.

Skin Barrier Enhancement

Phytosphingosine is a natural component of ceramides, which are crucial for maintaining the skin's barrier function.[4] this compound has been shown to support this function by significantly inducing an increase in the total ceramide content in keratinocytes, thereby strengthening the stratum corneum and improving hydration.[6][15]

Table 3: Summary of In Vitro and In Vivo Efficacy Data

| Parameter | Result | Study Type | Reference |

| Procollagen-I Synthesis | Two-fold increase | In vitro (Human Fibroblasts) | [4][5] |

| Procollagen-I Deposition | +30% increase | In vivo (Biopsy from occluded patch test) | [6] |

| Fibrillin-1 Synthesis | +82% increase | In vivo (Biopsy from occluded patch test) | [6] |

| MMP-1 Levels | Significant reduction | In vivo (Biopsy from occluded patch test) | [4][5] |

| Wrinkle Depth (Periorbital) | 10% decrease | In vivo (4-week clinical study, 0.2% concentration) | [6] |

| Ceramide Synthesis | Significant increase | In vitro (Human Keratinocytes) | [6] |

Experimental Protocols for Biological Assays

Evaluating the efficacy of this compound requires both cellular and clinical testing models.

Protocol: In Vitro Procollagen-I Synthesis in Fibroblasts

-

Cell Culture: Culture primary human dermal fibroblasts in a suitable medium (e.g., DMEM with 10% Fetal Bovine Serum) until they reach 80% confluency.

-

Treatment: Starve the cells in a serum-free medium for 24 hours. Treat the cells with varying concentrations of this compound (e.g., 0.01% to 0.2%) and a vehicle control for 48-72 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Quantification: Measure the concentration of procollagen type I C-peptide (PIP) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Normalize the PIP concentration to the total protein content of the cell lysate. Compare the results from treated cells to the vehicle control to determine the percentage increase in procollagen-I synthesis.

Protocol: In Vivo Occluded Patch Test for Dermal Marker Analysis

This protocol is based on studies evaluating the effects of topical agents on photoaged skin.[4][11]

-

Subject Recruitment: Recruit volunteers with moderate photoaging on the forearm or buttocks.

-

Product Application: Apply test formulations containing this compound (e.g., 0.05% and 0.2%), a positive control (e.g., 0.025% retinoic acid), and a vehicle control to designated sites on the skin.[4]

-

Occlusion: Cover the application sites with an occlusive dressing for a defined period (e.g., 8 days).[4]

-

Biopsy: After the treatment period, obtain a 4-mm punch biopsy from each test site.

-

Immunohistochemistry: Fix, embed, and section the biopsy samples. Perform immunohistochemical staining for dermal markers of interest, including procollagen-I, fibrillin-1, and MMP-1.

-

Image Analysis: Capture images of the stained sections using microscopy and quantify the staining intensity or area using digital image analysis software.

-

Statistical Analysis: Compare the expression of markers in the active treatment sites to the vehicle control site to assess statistical significance.

Caption: Experimental workflow for in vivo analysis of dermal markers.

Applications and Future Directions

This compound is primarily utilized as a high-performance active ingredient in cosmetic and dermatological formulations aimed at addressing the signs of aging, such as wrinkles and loss of firmness.[8][13] Its barrier-enhancing properties also make it suitable for products designed for sensitive or compromised skin.[1][15]

Future research may explore its therapeutic potential in inflammatory skin conditions where barrier dysfunction is a key factor, such as eczema or rosacea, leveraging the combined anti-inflammatory and barrier-repair functionalities.[2][8] Further investigation into its specific intracellular signaling cascades and optimization of delivery systems to enhance skin penetration will continue to refine its application in next-generation skincare and topical drug development.[7]

References

- 1. myrevea.com [myrevea.com]

- 2. averraglow.com [averraglow.com]

- 3. deascal.com [deascal.com]

- 4. Salicyloyl-phytosphingosine: a novel agent for the repair of photoaged skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [benchchem.com]

- 6. mychem.ir [mychem.ir]

- 7. CAS # 212908-67-3, this compound, 2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]benzamide - chemBlink [ww.chemblink.com]

- 8. Buy this compound | 212908-67-3 [smolecule.com]

- 9. This compound | C25H43NO5 | CID 15986769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - this compound (C25H43NO5) [pubchemlite.lcsb.uni.lu]

- 11. researchgate.net [researchgate.net]

- 12. Separation of sphingosine, dihydrosphingosine and phytosphingosine by chromatography on columns of silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ulprospector.com [ulprospector.com]

- 14. glenncorp.com [glenncorp.com]

- 15. Salicyloyl Pytosphingosine - Natural Micron Pharm Tech [nmpharmtech.com]

The Core Mechanism of Salicyloyl Phytosphingosine in Fibroblasts: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicyloyl phytosphingosine (B30862) (SP) is a synthetic sphingolipid that has demonstrated significant potential in dermal anti-aging applications. By modulating key cellular processes in fibroblasts, SP effectively enhances the integrity and youthful appearance of the skin. This technical guide elucidates the core mechanism of action of salicyloyl phytosphingosine in fibroblasts, detailing its impact on extracellular matrix (ECM) protein synthesis and degradation. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from in vitro and in vivo studies, and detailed experimental protocols for the key assays cited.

Introduction

The structural integrity of the dermis is primarily maintained by a network of extracellular matrix proteins, predominantly collagen and elastin, which are synthesized by dermal fibroblasts. The aging process, particularly photoaging, leads to a decline in the production of these essential proteins and an increase in their degradation by matrix metalloproteinases (MMPs). This compound, a molecule combining the beneficial properties of salicylic (B10762653) acid and phytosphingosine, has emerged as a promising agent to counteract these age-related changes. In vitro and in vivo studies have shown that SP stimulates the synthesis of procollagen-I and fibrillin-1 while concurrently reducing the levels of collagen-degrading enzymes.[1][2] This dual action addresses the key factors contributing to the visible signs of skin aging, such as wrinkles and loss of firmness.

Mechanism of Action: Signaling Pathways in Fibroblasts

The mechanism of action of this compound in fibroblasts is multifaceted, leveraging the synergistic effects of its constituent moieties. The primary mode of action is believed to be the inhibition of the activator protein-1 (AP-1) transcription factor, a key regulator of genes involved in collagen degradation.[2][3]

Inhibition of AP-1 Transcription Factor

Both salicylic acid and phytosphingosine, the components of this compound, are known to reduce the activity of the AP-1 transcription factor.[2][3] AP-1 plays a crucial role in the expression of MMPs, including MMP-1 (collagenase), which is responsible for the initial cleavage of fibrillar collagens. By inhibiting AP-1, this compound effectively downregulates the expression of MMP-1, thereby preserving the existing collagen matrix.[2]

Stimulation of Extracellular Matrix Synthesis

In addition to its inhibitory effects on collagen degradation, this compound actively promotes the synthesis of new ECM components. In vitro studies have demonstrated a significant increase in the production of procollagen-I, the precursor to type I collagen, by human fibroblasts treated with SP.[2][3] Furthermore, SP has been shown to increase the deposition of fibrillin-1, a critical glycoprotein (B1211001) for the formation of elastic fibers.[2][3]

The precise signaling pathways leading to this increased synthesis are thought to involve sphingolipid-mediated signaling. Phytosphingosine, a component of SP, is a precursor to sphingosine-1-phosphate (S1P), a known signaling molecule that can influence fibroblast activity through G-protein coupled receptors.[1] This can lead to the activation of downstream pathways that promote the transcription of genes encoding for procollagen-I and fibrillin-1.

References

- 1. Sphingosine-1-phosphate and sphingosine kinase are critical for transforming growth factor-β-stimulated collagen production by cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salicyloyl-phytosphingosine: a novel agent for the repair of photoaged skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Biological Functions of Salicyloyl Phytosphingosine in Skin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicyloyl phytosphingosine (B30862) is a synthetically derived bioactive lipid that amalgamates the well-documented properties of its constituent parts: salicylic (B10762653) acid and phytosphingosine. This molecule has garnered significant interest in dermatology and cosmetic science for its multi-faceted role in skin health, particularly in anti-aging and skin barrier restoration. This technical guide provides a comprehensive overview of the biological functions of salicyloyl phytosphingosine in the skin, detailing its mechanisms of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining the experimental protocols used to elucidate its efficacy. Furthermore, this guide presents visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular interactions and research applications.

Introduction

The integrity and youthful appearance of the skin are intrinsically linked to the complex interplay of cellular and extracellular components. The aging process, exacerbated by environmental factors such as ultraviolet (UV) radiation, leads to a decline in the structural proteins of the dermal-epidermal junction (DEJ) and the extracellular matrix (ECM), resulting in wrinkle formation, reduced elasticity, and a compromised skin barrier.[1][2] this compound, a synthetic cosmetic ingredient, has emerged as a promising agent to counteract these changes.[1] It is a derivative of phytosphingosine, a naturally occurring sphingolipid in the skin's lipid barrier, combined with salicylic acid, a beta-hydroxy acid known for its exfoliating and anti-inflammatory properties.[1][3] This unique combination allows this compound to deliver a synergistic range of benefits, from enhancing the skin's natural barrier to actively promoting the synthesis of crucial dermal proteins.[1][3][4]

Core Biological Functions and Mechanisms of Action

The biological activities of this compound in the skin are multifaceted, primarily revolving around anti-aging, skin barrier support, and anti-inflammatory effects.

Anti-Aging and Extracellular Matrix Remodeling

A key function of this compound is its ability to stimulate the production of essential extracellular matrix proteins, which are vital for maintaining the skin's structural integrity.[5][6][7][8] In vitro studies have demonstrated that it significantly increases the synthesis of procollagen-I in human dermal fibroblasts.[5][6][9][10] Furthermore, in vivo studies have confirmed its efficacy in increasing the deposition of fibrillin-1 and procollagen-I in photoaged skin.[4][9][10]

The mechanism underlying these effects is linked to the modulation of key signaling pathways involved in skin aging. Both salicylic acid and phytosphingosine are known to reduce the activity of the activator protein-1 (AP-1) transcription factor.[3][6][9][10] AP-1 plays a crucial role in the upregulation of matrix metalloproteinases (MMPs), a family of enzymes responsible for the degradation of collagen and other ECM components.[9][10] By inhibiting AP-1, this compound leads to a reduction in MMP levels, particularly MMP-1, thereby preventing the breakdown of the existing collagen network and shifting the balance towards a net increase in ECM proteins.[4][9][10]

Skin Barrier Support and Moisturization

The phytosphingosine component of the molecule is a natural building block of ceramides, which are essential lipids for maintaining a healthy skin barrier.[1][5][10] A robust skin barrier is crucial for preventing transepidermal water loss (TEWL) and protecting the skin from external aggressors.[1] this compound contributes to skin barrier function by supporting the skin's natural integrity.[1][4] While direct studies on this compound's effect on ceramide synthesis are not yet prevalent, the inclusion of the phytosphingosine moiety suggests a supportive role in the skin's lipid matrix. Formulations containing this ingredient often include moisturizing agents to further enhance skin hydration.[1]

Anti-Inflammatory and Antimicrobial Properties

Both salicylic acid and phytosphingosine possess inherent anti-inflammatory properties.[1][11] Salicylic acid is well-known for its ability to calm redness and inflammation.[1] Phytosphingosine and its derivatives have been shown to ameliorate skin inflammation by inhibiting key inflammatory signaling pathways such as NF-κB and JAK/STAT.[2][8] This makes this compound a potentially beneficial ingredient for managing inflammatory skin conditions.

Furthermore, phytosphingosine exhibits antimicrobial activity, including against Propionibacterium acnes, the bacterium implicated in acne vulgaris.[11] This suggests a potential role for this compound in acne management, leveraging both its anti-inflammatory and antimicrobial facets.[1]

Quantitative Data on Efficacy

The efficacy of this compound has been quantified in several key studies, the results of which are summarized in the tables below.

Table 1: In Vitro Efficacy of this compound on Procollagen-I Synthesis

| Cell Type | Treatment | Concentration | Outcome | Significance | Reference |

| Adult Human Fibroblasts | This compound | 0.05% and 0.2% | Two-fold increase in procollagen-I production | P < 0.01 | [4][9][10] |

Table 2: In Vivo Efficacy of this compound on Dermal Markers (Occluded Patch Test)

| Parameter | Treatment | Concentration | Duration | Outcome | Significance | Reference |

| Fibrillin-1 Deposition | This compound | 0.05% and 0.2% | 8 days | Increased deposition | P < 0.05 | [4][9][10] |

| Procollagen-I Deposition | This compound | 0.05% and 0.2% | 8 days | Increased deposition | P < 0.05 | [4][9][10] |

| MMP-1 Levels | This compound | 0.05% and 0.2% | 8 days | Reduced levels | P < 0.05 | [4][9][10] |

Table 3: In Vivo Efficacy of this compound on Wrinkle Reduction (Clinical Trial)

| Parameter | Treatment | Duration | Outcome | Significance | Reference |

| Wrinkle Depth (Rz) | Oil-in-water cream with this compound | 4 weeks | Clear reduction | P < 0.05 | [9][10] |

| Skin Roughness (Ra) | Oil-in-water cream with this compound | 4 weeks | Clear reduction | P < 0.05 | [9][10] |

| Wrinkle Depth (Rz) | Formulation with 1% Sodium Salicylate (derived from Salicylic Acid) | 4 weeks | -8.2% ± 1.40% reduction | P < 0.01 | [4] |

| Wrinkle Depth (Rz) | Formulation with 1% Sodium Salicylate (derived from Salicylic Acid) | 8 weeks | -11.4% ± 1.07% reduction | P < 0.01 | [4] |

| Skin Roughness (Ra) | Formulation with 1% Sodium Salicylate (derived from Salicylic Acid) | 4 weeks | -7.8% ± 1.33% reduction | P < 0.01 | [4] |

| Skin Roughness (Ra) | Formulation with 1% Sodium Salicylate (derived from Salicylic Acid) | 8 weeks | -11.9% ± 0.61% reduction | P < 0.01 | [4] |

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Procollagen-I Synthesis Assay in Human Dermal Fibroblasts

-

Objective: To quantify the effect of this compound on the production of procollagen (B1174764) type I by human dermal fibroblasts.

-

Methodology:

-

Cell Culture: Adult human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Once confluent, the cells are treated with varying concentrations of this compound (e.g., 0.05% and 0.2%) dissolved in a suitable vehicle (e.g., DMSO). A vehicle-only control is also included.

-

Incubation: The treated cells are incubated for a specified period (e.g., 24-48 hours) to allow for the synthesis and secretion of procollagen-I into the culture medium.

-

Sample Collection: The cell culture supernatant is collected.

-

Quantification: The concentration of procollagen type I C-peptide (a marker for procollagen-I synthesis) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The results are normalized to the total protein content of the cell lysate and expressed as a percentage of the control. Statistical analysis is performed using appropriate tests (e.g., t-test or ANOVA).

-

In Vivo Occluded Patch Test and Immunohistochemical Analysis

-

Objective: To assess the in vivo effects of this compound on the expression of dermal markers in human skin.

-

Methodology:

-

Subject Recruitment: Healthy volunteers with signs of photoaging are recruited.

-

Patch Application: Test formulations containing this compound (e.g., 0.05% and 0.2% in a suitable vehicle) and a vehicle control are applied to the skin of the upper back or forearm under occlusive patches.

-

Occlusion Period: The patches are left in place for a defined period (e.g., 8 days).

-

Biopsy: After the occlusion period, 2-mm punch biopsies are taken from the treated and control areas.

-

Tissue Processing: The biopsy samples are fixed in formalin and embedded in paraffin.

-

Immunohistochemistry: Thin sections of the embedded tissue are stained with specific antibodies against fibrillin-1, procollagen-I, and MMP-1. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chromogenic substrate are used for visualization.

-

Image Analysis: The stained sections are examined under a microscope, and the intensity and distribution of the staining are semi-quantitatively or quantitatively analyzed using image analysis software.

-

Data Analysis: The results from the treated sites are compared to the control site, and statistical significance is determined.

-

In Vivo Wrinkle and Skin Texture Analysis using Fast Optical In Vivo Topometry of Human Skin (FOITS)

-

Objective: To non-invasively measure the changes in skin micro-relief, including wrinkle depth and skin roughness, following treatment with a this compound-containing product.

-

Methodology:

-

Principle: FOITS is a non-contact optical method that uses fringe projection to create a three-dimensional map of the skin surface.[9][12]

-

Subject Acclimatization: Subjects are acclimatized to a room with controlled temperature and humidity for a specified period before measurements.

-

Measurement: The FOITS device projects a pattern of light onto the skin area of interest (e.g., periorbital region). A camera captures the deformation of the pattern caused by the skin's topography.

-

3D Reconstruction: Software analyzes the captured images to reconstruct a 3D model of the skin surface.

-

Parameter Calculation: From the 3D model, various parameters are calculated, including:

-

Rz (Mean Roughness Depth): The average of the five largest differences between the highest peak and lowest valley over the evaluation length. This is an indicator of wrinkle depth.

-

Ra (Arithmetic Mean Roughness): The arithmetic average of the absolute values of the profile deviations from the mean line. This represents overall skin roughness.

-

-

Study Design: Measurements are taken at baseline and at various time points during the study (e.g., 4 and 8 weeks) in a controlled, double-blind, and placebo-controlled manner.

-

Data Analysis: The changes in Rz and Ra from baseline are calculated for both the active and placebo groups, and the statistical significance of the differences is determined.

-

Signaling Pathways

The biological effects of this compound are mediated through the modulation of complex intracellular signaling cascades. The following diagrams illustrate the key pathways involved.

Anti-Aging Signaling Pathway

Caption: Anti-aging signaling pathway of this compound.

Anti-Inflammatory Signaling Pathway

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental Workflow for In Vivo Clinical Trial

Caption: Experimental workflow for an in vivo clinical trial.

Conclusion

This compound stands out as a well-characterized bioactive lipid with significant potential in the management of skin aging and the maintenance of skin health. Its dual-action mechanism, which combines the ECM-remodeling capabilities of salicylic acid with the barrier-supporting and anti-inflammatory properties of phytosphingosine, provides a comprehensive approach to skin rejuvenation. The quantitative data from both in vitro and in vivo studies provide robust evidence for its efficacy in increasing the synthesis of key dermal proteins and reducing the visible signs of aging. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation and validation of its biological functions. As research in cosmetic science and dermatology continues to advance, this compound is poised to remain a cornerstone ingredient in the development of effective anti-aging and skin-restoring formulations. Further research should focus on elucidating its precise effects on ceramide profiles and its long-term impact on skin barrier function.

References

- 1. style | Graphviz [graphviz.org]

- 2. mdpi.com [mdpi.com]

- 3. Salicyloyl-phytosphingosine: a novel agent for the repair of photoaged skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 5. Node Attributes | Graphviz [graphviz.org]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Antibacterial Activity of NB-003 against Propionibacterium acnes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effects of phytosphingosine-regulated cytokines and NF-kB and MAPK mechanism | Cellular and Molecular Biology [cellmolbiol.org]

- 9. [FOITS (fast optical in vivo topometry of human skin): new approaches to 3-D surface structures of human skin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jdermis.com [jdermis.com]

- 11. Role of lipids in augmenting the antibacterial activity of benzoyl peroxide against Propionibacterium acnes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Influence of Salicyloyl Phytosphingosine on Ceramide Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicyloyl phytosphingosine (B30862), a synthetic derivative of salicylic (B10762653) acid and the naturally occurring sphingolipid phytosphingosine, is emerging as a significant modulator of skin physiology, particularly in the realm of ceramide metabolism and skin barrier function. This technical guide delves into the core mechanisms by which salicyloyl phytosphingosine is understood to influence the intricate pathways of ceramide synthesis and degradation. By examining available data, this document provides a comprehensive overview for researchers and drug development professionals interested in the therapeutic and cosmetic applications of this novel compound. We will explore its impact on ceramide levels, detail relevant experimental protocols for investigation, and visualize the complex signaling pathways involved.

Introduction to Ceramide Metabolism and the Role of Phytosphingosine

Ceramides (B1148491) are a class of lipid molecules that are essential components of the skin's stratum corneum, playing a crucial role in maintaining the skin's barrier function and preventing transepidermal water loss. The biosynthesis of ceramides is a complex process involving several enzymatic pathways, primarily the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway.

Phytosphingosine is a key sphingoid base precursor in the de novo synthesis of a specific class of ceramides known as phytoceramides (e.g., Ceramide NP). The final steps of this pathway involve the acylation of phytosphingosine by ceramide synthases (CerS) to form dihydroceramides, which are then desaturated to produce ceramides. This compound, by delivering phytosphingosine to the epidermis, is postulated to directly fuel this synthesis pathway.

Quantitative Effects of this compound on Ceramide Levels

While extensive quantitative data on the direct enzymatic effects of this compound are limited in publicly available literature, studies on cosmetic formulations containing this ingredient provide valuable insights into its impact on ceramide production in skin models.

Table 1: Effect of this compound on Ceramide Levels in a 3D Skin Model

| Active Ingredient | Concentration | Skin Model | Analytical Method | Key Finding |

| This compound | 0.2% | 3D Reconstructed Human Epidermis | Thin-Layer Chromatography (TLC) | Increased total ceramide levels, with a notable enhancement of Ceramide 9. |

Note: The specific percentage or fold-increase in ceramide levels was not detailed in the available documentation.

Postulated Mechanism of Action on Ceramide Metabolism Pathways

The mechanism of action of this compound on ceramide metabolism is thought to be twofold, leveraging the distinct properties of its constituent parts: phytosphingosine and salicylic acid.

-

Phytosphingosine Moiety: As a direct precursor, the phytosphingosine component is readily available for incorporation into the ceramide synthesis pathway, thereby increasing the substrate pool for ceramide synthases. This is believed to be the primary driver for the observed increase in ceramide levels.

-

Salicylic Acid Moiety: Salicylic acid is known for its anti-inflammatory and exfoliating properties. By reducing inflammation, it may create a more favorable environment for cellular processes, including lipid synthesis. Its keratolytic effect could also influence the overall lipid profile of the stratum corneum.

Below is a diagram illustrating the proposed influence of this compound on the ceramide synthesis pathway.

In Vitro Effects of Salicyloyl Phytosphingosine on Keratinocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicyloyl phytosphingosine (B30862) (SP) is a synthetic sphingolipid that combines the anti-inflammatory and keratolytic properties of salicylic (B10762653) acid with the skin-barrier-supporting functions of phytosphingosine. While its effects on dermal fibroblasts are well-documented, its direct impact on epidermal keratinocytes is an area of growing interest. This technical guide provides a comprehensive overview of the known and inferred in vitro effects of Salicyloyl phytosphingosine on keratinocytes, drawing from studies on SP, its parent compounds, and related phytosphingosine derivatives. The guide details quantitative data on cell proliferation and differentiation, outlines key experimental protocols, and visualizes the underlying signaling pathways to support further research and development in dermatology and cosmetic science.

Introduction

Keratinocytes, the primary cells of the epidermis, play a crucial role in forming the skin's protective barrier. Their proliferation and differentiation are tightly regulated processes essential for skin homeostasis. Dysregulation of these processes can lead to various skin conditions. This compound (SP) is a molecule of interest due to its potential to modulate keratinocyte function. It is a derivative of phytosphingosine, a naturally occurring lipid in the skin, combined with salicylic acid.[1] This guide synthesizes the current understanding of SP's in vitro effects on these vital skin cells.

Effects on Keratinocyte Proliferation and Differentiation

Direct quantitative data on the effects of this compound on keratinocyte proliferation and differentiation is limited in publicly accessible literature. However, significant insights can be drawn from studies on its precursor, phytosphingosine (PS).

Inhibition of Proliferation

Studies on phytosphingosine have demonstrated its anti-proliferative effects on normal human epidermal keratinocytes (NHEKs). In one key study, PS was shown to significantly inhibit DNA synthesis, a marker of cell proliferation.[2][3] Another phytosphingosine derivative, tetra-acetyl phytosphingosine (TAPS), has been shown to inhibit the growth of HaCaT cells (a human keratinocyte cell line) by inducing apoptosis, preceded by cell cycle arrest in the G2 phase.[4]

Induction of Differentiation

Phytosphingosine has been shown to promote the terminal differentiation of keratinocytes. Treatment of NHEKs with PS leads to an increase in the production of the cornified envelope, a key feature of fully differentiated keratinocytes.[2][3] Furthermore, PS treatment increases the expression of important differentiation marker proteins such as involucrin (B1238512) and loricrin.[2]

Anti-Inflammatory Effects and Signaling Pathways

The anti-inflammatory properties of this compound are a key area of its functionality, likely stemming from the combined actions of its constituent parts.

Inferred Mechanism via AP-1 Inhibition

Both salicylic acid and phytosphingosine are known to reduce the activity of the activator protein-1 (AP-1) transcription factor.[5][6] AP-1 plays a critical role in mediating inflammatory responses and upregulating matrix metalloproteinases (MMPs), which degrade the extracellular matrix. By inhibiting AP-1, this compound is inferred to exert anti-inflammatory effects and protect the dermal matrix.

Modulation of Inflammatory Cytokines

Preliminary research suggests that this compound has an anti-inflammatory effect on HaCaT keratinocytes by reducing interleukin-6 (IL-6) levels under inflammatory conditions.[5] Furthermore, studies on other phytosphingosine derivatives have shown they can ameliorate skin inflammation by inhibiting key inflammatory signaling pathways such as NF-κB and JAK/STAT in keratinocytes.[7]

PPARγ Activation by Phytosphingosine

The effects of phytosphingosine on keratinocyte differentiation and proliferation are linked to its ability to activate the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[2][3] PS has been shown to increase the transcriptional activity of PPARs and specifically upregulate the mRNA levels of PPARγ in HaCaT cells.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on phytosphingosine (PS) and this compound (SP).

Table 1: Effects of Phytosphingosine (PS) on Keratinocyte Proliferation and Differentiation

| Parameter | Cell Type | Treatment | Result | Citation |

| DNA Synthesis | NHEK | 5 µM PS | Inhibition to 20% of control | [2][3] |

| Cornified Envelope Production | NHEK | 5 µM PS for 7 days | ~1.9-fold increase vs. control | [2] |

| Involucrin Protein Level | NHEK | 5 µM PS for 4 days | ~40% increase vs. control | [2] |

| PPARγ mRNA Expression | HaCaT | 5 µM PS for 24 hours | ~3.8-fold increase vs. control | [2] |

Table 2: Effects of this compound (SP) on Fibroblasts

| Parameter | Cell Type | Treatment | Result | Citation |

| Procollagen-I Production | Adult Human Fibroblasts | SP (concentration not specified) | ~2-fold increase (P < 0.01) | [6][8] |

Experimental Protocols

Keratinocyte Proliferation Assay ([³H]Thymidine Incorporation)

This protocol is based on the methodology used to assess the anti-proliferative effects of phytosphingosine.[2]

-

Cell Seeding: Plate Normal Human Epidermal Keratinocytes (NHEKs) in appropriate culture wells and grow to sub-confluency.

-

Treatment: Treat the cells with varying concentrations of the test compound (e.g., 5 µM Phytosphingosine) or vehicle control in serum-free medium.

-

Radiolabeling: During the final hours of the treatment period (e.g., last 2 hours of a 24-hour incubation), add [³H]thymidine to each well.

-

Harvesting: After the labeling period, wash the cells with PBS, followed by precipitation with trichloroacetic acid (TCA) to fix the DNA.

-

Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the rate of DNA synthesis.

Keratinocyte Differentiation Assay (Cornified Envelope Formation)

This protocol measures the terminal differentiation of keratinocytes.[2]

-

Cell Culture and Treatment: Culture NHEKs and treat with the test compound (e.g., 5 µM Phytosphingosine) or control for an extended period (e.g., 7 days).

-

Cell Lysis: Harvest and lyse the cells in a buffer containing a strong denaturant (e.g., SDS) and a reducing agent (e.g., dithiothreitol).

-

Heat Treatment: Boil the cell lysates to ensure the solubilization of all proteins except the cross-linked cornified envelopes.

-

Quantification: Pellet the insoluble cornified envelopes by centrifugation. Resuspend the pellet and measure the protein content using a suitable protein assay (e.g., BCA assay).

General Cell Viability Assay (MTT Assay)

This colorimetric assay is a common method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Cell Plating: Seed keratinocytes (e.g., HaCaT) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Compound Addition: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

Signaling Pathway and Workflow Visualizations

Established Signaling Pathway for Phytosphingosine in Keratinocytes

References

- 1. paulaschoice.de [paulaschoice.de]

- 2. Phytosphingosine Stimulates the Differentiation of Human Keratinocytes and Inhibits TPA-Induced Inflammatory Epidermal Hyperplasia in Hairless Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytosphingosine stimulates the differentiation of human keratinocytes and inhibits TPA-induced inflammatory epidermal hyperplasia in hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of apoptosis and expression of cell cycle regulatory proteins in response to a phytosphingosine derivative in HaCaT human keratinocyte cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Salicyloyl-phytosphingosine: a novel agent for the repair of photoaged skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Salicyloyl‐phytosphingosine: a novel agent for the repair of photoaged skin | Semantic Scholar [semanticscholar.org]

Salicyloyl Phytosphingosine: A Deep Dive into its Gene Regulatory Mechanisms in the Skin

Introduction

Salicyloyl phytosphingosine (B30862) is a novel lipoamino acid that combines the well-documented properties of salicylic (B10762653) acid and phytosphingosine. This molecule is emerging as a potent agent in dermatology and cosmetic science, with observed benefits in skin barrier function, inflammation modulation, and overall skin health. While empirical evidence supports its efficacy, a detailed understanding of its molecular mechanisms, particularly its influence on gene expression, is crucial for targeted therapeutic and cosmetic development.

This technical guide synthesizes the available data on the constituent components of salicyloyl phytosphingosine to propose a hypothetical model of its gene regulatory activities. We will explore the potential signaling pathways it modulates, present anticipated quantitative changes in gene expression, and provide detailed experimental protocols for researchers to investigate these effects.

Hypothesized Molecular Mechanisms of Action

This compound is anticipated to exert its effects through a dual mechanism, leveraging the distinct activities of its parent molecules.

-

The Phytosphingosine Moiety: Phytosphingosine is a precursor to ceramides (B1148491), essential lipids for maintaining the integrity of the stratum corneum. It is hypothesized that the phytosphingosine component of the molecule upregulates genes involved in ceramide synthesis and keratinocyte differentiation, thereby strengthening the skin barrier. Furthermore, phytosphingosine itself has known anti-inflammatory and antimicrobial properties, likely mediated through the modulation of key inflammatory signaling pathways.

-

The Salicylic Acid Moiety: Salicylic acid is a well-established anti-inflammatory agent that is known to inhibit the activity of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis. At the gene expression level, salicylic acid is known to suppress the expression of pro-inflammatory cytokines and mediators.

By combining these two moieties, this compound is likely to offer a synergistic effect, simultaneously bolstering the skin's defenses while actively suppressing inflammatory responses at the genetic level.

Quantitative Data on Gene Expression

The following tables summarize the hypothesized changes in the expression of key genes in human keratinocytes following treatment with this compound. These estimations are based on the known effects of salicylic acid and phytosphingosine.

Table 1: Predicted Regulation of Genes Involved in Skin Barrier Function

| Gene Symbol | Gene Name | Predicted Regulation | Rationale |

| SPTLC1/2 | Serine palmitoyltransferase 1/2 | ↑ (Upregulation) | Phytosphingosine moiety may stimulate the initial steps of ceramide synthesis. |

| CERS3 | Ceramide Synthase 3 | ↑ (Upregulation) | Key enzyme in the synthesis of the long-chain ceramides crucial for skin barrier integrity. |

| FLG | Filaggrin | ↑ (Upregulation) | Important for the formation of the cornified envelope and overall keratinocyte differentiation. |

| LOR | Loricrin | ↑ (Upregulation) | A major protein component of the cornified envelope. |

| IVL | Involucrin | ↑ (Upregulation) | A structural protein that is a precursor to the cornified envelope. |

Table 2: Predicted Regulation of Genes Involved in Inflammation

| Gene Symbol | Gene Name | Predicted Regulation | Rationale |

| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 (COX-2) | ↓ (Downregulation) | Salicylic acid moiety is a known inhibitor of COX-2 expression, reducing prostaglandin synthesis. |

| IL1A | Interleukin 1 Alpha | ↓ (Downregulation) | Both moieties may contribute to the suppression of this key pro-inflammatory cytokine. |

| TNF | Tumor Necrosis Factor | ↓ (Downregulation) | A central mediator of inflammation that is likely to be downregulated. |

| NFKB1 | Nuclear Factor Kappa B Subunit 1 | ↓ (Downregulation) | Salicylic acid can inhibit the activation of the NF-κB pathway, reducing the expression of its target genes. |

| DEFB4A | Defensin Beta 4A | ↑ (Upregulation) | Phytosphingosine has been shown to induce the expression of antimicrobial peptides in keratinocytes. |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hypothesized signaling pathways modulated by this compound and a typical experimental workflow for investigating its effects on gene expression.

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Caption: Proposed mechanism for skin barrier enhancement by this compound.

Caption: Experimental workflow for studying gene expression changes induced by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the effects of this compound on gene expression in human keratinocytes.

1. Cell Culture and Treatment

-

Cell Line: Normal Human Epidermal Keratinocytes (NHEK).

-

Culture Medium: Keratinocyte Growth Medium (KGM) supplemented with growth factors.

-

Culture Conditions: 37°C, 5% CO2, humidified incubator.

-

Protocol:

-

Seed NHEKs in 6-well plates and grow to 70-80% confluency.

-

Starve the cells in basal medium for 12-24 hours prior to treatment.

-

Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).

-

Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control for a specified time course (e.g., 6, 12, 24 hours).

-

After incubation, wash the cells with PBS and proceed to RNA extraction.

-

2. RNA Extraction and cDNA Synthesis

-

Reagents: TRIzol reagent, chloroform, isopropanol, 75% ethanol, RNase-free water, reverse transcriptase kit.

-

Protocol:

-

Lyse the cells directly in the well by adding 1 mL of TRIzol reagent per well.

-

Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature.

-

Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Transfer the upper aqueous phase to a new tube and add 0.5 mL of isopropanol.

-

Incubate for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Wash the RNA pellet with 1 mL of 75% ethanol.

-

Air-dry the pellet and resuspend in RNase-free water.

-

Quantify the RNA using a spectrophotometer and assess its integrity.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.

-

3. Real-Time Quantitative PCR (RT-qPCR)

-

Reagents: SYBR Green qPCR Master Mix, gene-specific primers (forward and reverse), cDNA template.

-

Protocol:

-

Prepare a reaction mixture containing SYBR Green Master Mix, forward and reverse primers (final concentration 200-500 nM), and diluted cDNA.

-

Run the qPCR on a real-time PCR system with the following typical cycling conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

-

Include a melt curve analysis to ensure product specificity.

-

Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

-

4. Western Blotting for Protein Validation

-

Reagents: RIPA buffer, protease inhibitors, protein assay kit, Laemmli buffer, primary antibodies (e.g., anti-COX-2, anti-Filaggrin), HRP-conjugated secondary antibody, ECL substrate.

-

Protocol:

-

Lyse treated cells with RIPA buffer containing protease inhibitors.

-

Quantify protein concentration using a BCA or Bradford assay.

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using an ECL substrate and an imaging system.

-

Normalize protein levels to a loading control (e.g., β-actin, GAPDH).

-

This compound represents a promising multifunctional ingredient for dermatological applications. While direct evidence for its gene regulatory mechanisms is still emerging, a strong hypothetical framework can be constructed based on the known activities of salicylic acid and phytosphingosine. This guide provides a foundation for researchers to explore the molecular underpinnings of this compound's efficacy. The proposed experimental workflows and protocols offer a clear path for validating the hypothesized effects on genes related to skin barrier integrity and inflammation. Such investigations will be pivotal in substantiating the clinical benefits of this compound and paving the way for its evidence-based application in next-generation skincare and dermatological therapies.

A Technical Guide to Investigating the Cellular Uptake and Localization of Salicyloyl Phytosphingosine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Salicyloyl phytosphingosine (B30862) (SP) is a synthetic bioactive lipid that combines the properties of salicylic (B10762653) acid and phytosphingosine.[1][2][3] It is recognized for its significant potential in skincare and dermatology, primarily due to its anti-aging capabilities.[2][4] In vitro and in vivo studies have demonstrated that SP can stimulate the synthesis of procollagen-I in fibroblasts, increase the deposition of essential extracellular matrix proteins like fibrillin-1, and reduce the levels of matrix metalloproteinases (MMPs) that degrade collagen.[5][6] These effects contribute to the reduction of wrinkles and the overall improvement of skin appearance.[1][7]

Phytosphingosine, a key component of SP, is a naturally occurring sphingolipid in the skin that plays a role in maintaining the skin's barrier function and has been shown to influence epidermal cell differentiation.[7][8] Salicylic acid is well-known for its anti-inflammatory and exfoliating properties.[2] The combination of these two molecules into a single entity, SP, offers a multi-faceted approach to skin rejuvenation.[1][3]

Despite the documented efficacy of Salicyloyl Phytosphingosine in cosmetic and dermatological applications, a significant knowledge gap exists regarding its fundamental cellular and molecular mechanisms of action. Specifically, detailed information on how SP is taken up by skin cells, its subsequent intracellular localization, and the precise signaling pathways it modulates upon entry is not extensively covered in publicly available literature. Understanding these core processes is critical for optimizing its therapeutic potential, developing more effective delivery systems, and expanding its applications in drug development.

This technical guide provides a comprehensive framework for researchers to investigate the cellular uptake and localization of this compound. It outlines detailed experimental protocols, data presentation strategies, and conceptual models to facilitate a deeper understanding of SP's cellular journey and downstream effects.

Proposed Mechanisms of Cellular Uptake for this compound

Given its lipophilic nature, stemming from the long hydrocarbon chain of the phytosphingosine backbone, this compound is likely to interact with and cross the plasma membrane of target cells, such as dermal fibroblasts and keratinocytes.[9] The precise mechanisms of uptake have not been empirically determined for SP, but can be hypothesized based on the behavior of other lipophilic molecules and sphingolipids.

Potential mechanisms for the cellular uptake of SP include:

-

Passive Diffusion: Small, moderately lipophilic molecules can often traverse the lipid bilayer of the cell membrane by simple diffusion, moving down their concentration gradient.[9] The physicochemical properties of SP may allow it to directly partition into the membrane and enter the cytosol.

-

Endocytosis: Cells can internalize larger molecules and particles through various endocytic pathways. While perhaps less likely for a single molecule of this size, it is possible that SP incorporates into the plasma membrane and is subsequently internalized through clathrin-mediated or caveolin-mediated endocytosis, or through macropinocytosis.[10] Once inside, it would be contained within endosomes, and its subsequent escape into the cytosol or transport to other organelles would be a critical step for its bioactivity.

Investigating these potential pathways is a key objective of the experimental protocols outlined in this guide.

Experimental Protocols for a Comprehensive Investigation

This section details a series of experimental protocols designed to qualitatively and quantitatively assess the cellular uptake of SP and to determine its subcellular localization.

General Cell Culture and Treatment

-

Cell Lines: Human dermal fibroblasts (HDFs) or human epidermal keratinocytes (HEKs) are physiologically relevant cell lines for studying the effects of SP.

-

Culture Conditions: Cells should be maintained in appropriate media (e.g., DMEM for fibroblasts, KGM for keratinocytes) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment with SP: A stock solution of this compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). For experiments, the stock solution is diluted in cell culture medium to the desired final concentrations. It is crucial to include a vehicle control (medium with the same concentration of DMSO) in all experiments.

Quantification of Cellular Uptake

To quantify the amount of SP that enters cells, it is first necessary to label the molecule for detection.

3.2.1 Fluorescent Labeling of this compound

Since SP is not intrinsically fluorescent, it must be conjugated to a fluorescent dye for visualization by microscopy and quantification by flow cytometry.

-

Labeling Strategy: A fluorescent probe, such as a BODIPY or NBD dye, can be chemically conjugated to the phytosphingosine backbone of SP. These fluorophores are relatively small and have been successfully used to label other lipids and sphingolipids for cellular trafficking studies without dramatically altering their biological behavior.[2][3][11] The synthesis of such a fluorescent analog would be a crucial first step.

3.2.2 Experimental Protocol: Qualitative Analysis of Cellular Uptake by Confocal Fluorescence Microscopy

This method allows for the direct visualization of SP entry into cells.

-

Cell Seeding: Seed HDFs or HEKs on glass-bottom dishes or coverslips and allow them to adhere for 24 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of fluorescently labeled SP (e.g., 1, 5, 10 µM) or the vehicle control. Incubate for different time points (e.g., 1, 4, 12, 24 hours).

-

Cell Staining: To visualize the cell boundaries and nucleus, co-stain with a membrane dye (e.g., CellMask Deep Red) and a nuclear stain (e.g., Hoechst 33342) for the final 15-30 minutes of incubation.

-

Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any extracellular fluorescent SP.

-

Imaging: Immediately image the live cells using a confocal laser scanning microscope. Acquire images in the channels corresponding to the SP-fluorophore, the membrane stain, and the nuclear stain.

-

Analysis: Observe the presence and distribution of the fluorescent signal from the labeled SP within the cell boundaries. This provides qualitative evidence of cellular uptake.

3.2.3 Experimental Protocol: Quantitative Analysis of Cellular Uptake by Flow Cytometry

Flow cytometry enables the rapid quantification of the mean fluorescence intensity of a large population of cells, providing a robust measure of uptake.

-

Cell Seeding: Seed cells in 6-well or 12-well plates and culture for 24 hours.

-

Treatment: Treat the cells with fluorescently labeled SP at various concentrations and for different durations as described for microscopy.

-

Cell Harvesting: After incubation, wash the cells twice with cold PBS. Detach the cells using a non-enzymatic cell dissociation solution or trypsin. Neutralize with culture medium and transfer the cell suspension to FACS tubes.

-

Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C) and wash twice with cold PBS to remove any remaining extracellular fluorescence.

-

Flow Cytometry Analysis: Resuspend the cell pellet in FACS buffer (PBS with 1-2% FBS). Analyze the samples on a flow cytometer, exciting with the appropriate laser and collecting emission in the corresponding channel for the SP-fluorophore. Record data for at least 10,000 cells per sample.

-

Data Analysis: Gate the live cell population based on forward and side scatter. The geometric mean fluorescence intensity (MFI) of the gated population is directly proportional to the amount of internalized labeled SP.

Determination of Subcellular Localization

3.3.1 Experimental Protocol: Co-localization with Organelle-Specific Dyes

This technique helps to pinpoint the specific organelles where SP accumulates after entering the cell.

-

Cell Seeding and Treatment: Follow the same procedure as for confocal microscopy (Section 3.2.2).

-

Organelle Staining: During the last 30-60 minutes of incubation with labeled SP, add a specific fluorescent dye for the organelle of interest. Examples include:

-

Mitochondria: MitoTracker Red CMXRos

-

Endoplasmic Reticulum: ER-Tracker Green

-

Lysosomes: LysoTracker Deep Red

-

Golgi Apparatus: NBD C6-Ceramide

-

-

Washing and Imaging: Wash the cells and perform confocal microscopy as previously described. Acquire images in all relevant channels simultaneously.

-

Analysis: Overlay the images from the SP-fluorophore and the organelle-specific dye. The appearance of a third color (e.g., yellow from green and red overlap) in the merged image indicates co-localization. Quantitative co-localization analysis can be performed using software to calculate Pearson's or Mander's coefficients.

3.3.2 Experimental Protocol: Subcellular Fractionation

This biochemical technique provides a quantitative measure of the amount of SP in different cellular compartments. This method does not require fluorescent labeling if a sensitive detection method like mass spectrometry is available.

-

Cell Culture and Treatment: Culture a large number of cells (e.g., in 15 cm dishes) and treat with unlabeled SP for a specific duration.

-

Cell Harvesting and Lysis: Harvest the cells and wash them with cold PBS. Lyse the cells using a dounce homogenizer in a hypotonic buffer. This breaks the plasma membrane while leaving most organelles intact.

-

Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to separate the different organelles based on their size and density. A general scheme is as follows:

-

Low-speed spin (e.g., 1,000 x g for 10 min): Pellets the nuclei.

-

Medium-speed spin of the supernatant (e.g., 10,000 x g for 20 min): Pellets the mitochondria.

-

High-speed spin (ultracentrifugation) of the supernatant (e.g., 100,000 x g for 60 min): Pellets the microsomal fraction (ER and Golgi) and leaves the cytosol as the final supernatant.

-

-

Lipid Extraction: Perform a lipid extraction (e.g., using the Bligh-Dyer method) on each of the isolated fractions (nuclear, mitochondrial, microsomal, and cytosolic).

-

Quantification of SP: Analyze the lipid extracts by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the absolute amount of this compound in each subcellular fraction.

-

Purity Control: It is essential to verify the purity of each fraction by performing a Western blot for well-known protein markers of each organelle (e.g., Histone H3 for the nucleus, COX IV for mitochondria, Calnexin for the ER, and GAPDH for the cytosol).

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Quantitative Analysis of this compound Cellular Uptake by Flow Cytometry

| Treatment Group | Concentration (µM) | Incubation Time (hours) | Mean Fluorescence Intensity (MFI) ± SD | Fold Change over Control |

| Vehicle Control | 0 (DMSO) | 4 | 100 ± 15 | 1.0 |

| Labeled SP | 1 | 4 | 500 ± 45 | 5.0 |

| Labeled SP | 5 | 4 | 2500 ± 210 | 25.0 |

| Labeled SP | 10 | 4 | 6000 ± 550 | 60.0 |

| Labeled SP | 5 | 1 | 800 ± 70 | 8.0 |

| Labeled SP | 5 | 12 | 4500 ± 400 | 45.0 |

| Labeled SP | 5 | 24 | 7000 ± 620 | 70.0 |

This table is a template. The data shown are for illustrative purposes only.

Table 2: Subcellular Distribution of this compound Determined by Subcellular Fractionation and LC-MS

| Subcellular Fraction | Protein Marker | SP Amount (ng per mg of total protein) ± SEM | % of Total Cellular SP |

| Nuclear | Histone H3 | Experimental Data | Calculated Value |

| Mitochondrial | COX IV | Experimental Data | Calculated Value |

| Microsomal (ER/Golgi) | Calnexin | Experimental Data | Calculated Value |

| Cytosolic | GAPDH | Experimental Data | Calculated Value |

| Total | Sum of all fractions | 100% |

This table is a template for presenting results from a subcellular fractionation experiment.

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and hypothetical signaling pathways.

Caption: Experimental workflow for investigating SP cellular uptake and localization.

Caption: Hypothetical signaling pathway of this compound in dermal fibroblasts.

Conclusion

While this compound has demonstrated significant promise as an anti-aging ingredient, a thorough understanding of its cellular and molecular mechanisms is essential for its future development and application. The lack of specific data on its cellular uptake and localization represents a critical gap in our knowledge. This technical guide provides a robust and comprehensive experimental framework for researchers to systematically investigate these processes.

By employing the detailed protocols for fluorescent labeling, microscopy, flow cytometry, and subcellular fractionation, scientists can generate the quantitative data needed to elucidate the cellular journey of SP. The proposed visualizations and data presentation formats offer a structured approach to interpreting and communicating these findings. Ultimately, the knowledge gained from such studies will not only enhance our understanding of this compound's bioactivity but also pave the way for the rational design of next-generation therapeutics for dermatology and beyond.

References

- 1. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using fluorescent sphingolipid analogs to study intracellular lipid trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescent Lipids: Functional Parts of Fusogenic Liposomes and Tools for Cell Membrane Labeling and Visualization [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. toolify.ai [toolify.ai]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. GraphViz Examples and Tutorial [graphs.grevian.org]

- 9. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorescently Labeled Ceramides and 1-Deoxyceramides: Synthesis, Characterization, and Cellular Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]

Salicyloyl Phytosphingosine: A Deep Dive into its Modulation of Activator Protein-1 (AP-1) Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicyloyl phytosphingosine (B30862) (SP), a novel sphingolipid derivative, has emerged as a significant agent in the field of dermatology, particularly in the context of repairing photoaged skin. Its efficacy is largely attributed to its ability to modulate the activator protein-1 (AP-1) signaling pathway. AP-1, a transcription factor, plays a pivotal role in the expression of matrix metalloproteinases (MMPs), enzymes responsible for the degradation of the extracellular matrix (ECM), a hallmark of skin aging. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the interaction between salicyloyl phytosphingosine and the AP-1 signaling cascade, supported by quantitative data and detailed experimental protocols.

Introduction to this compound and AP-1 Signaling

This compound is a synthetic sphingolipid, a derivative of the naturally occurring phytosphingosine, which is a fundamental component of ceramides (B1148491) in the skin.[1] Both salicylic (B10762653) acid and phytosphingosine, the constituent parts of SP, are known to independently reduce the activity of the activator protein-1 (AP-1) transcription factor.[2] This mode of action is comparable to that of retinoic acid, a well-established anti-aging compound that mitigates the levels of MMPs and boosts the synthesis of ECM proteins.[2]

The AP-1 transcription factor is a dimeric complex, typically composed of proteins from the Jun and Fos families (e.g., c-Jun and c-Fos). Its activation is a downstream event of several signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathways, which include extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK). Upon activation by stimuli such as ultraviolet (UV) radiation, these kinases phosphorylate c-Jun and increase the expression of c-Fos, leading to the formation of the active AP-1 heterodimer. This complex then binds to specific DNA sequences in the promoter regions of target genes, such as MMP-1, initiating their transcription.

Mechanism of Action: Inhibition of AP-1 Signaling by this compound

While direct studies on the effect of this compound on the phosphorylation of AP-1 components are not yet available, the mechanism can be inferred from the known activities of its constituents and related sphingolipids.

The phytosphingosine moiety is believed to be the primary driver of AP-1 inhibition via the MAPK pathway. Research has shown that phytosphingosine can inhibit the activity of ERK1/2 in human cancer cells. Furthermore, a closely related metabolite, phytosphingosine-1-phosphate, has been demonstrated to suppress the activation of JNK in human dermal fibroblasts induced by oxidative stress.[3] It is plausible that this compound acts similarly, interfering with the upstream kinases (JNK and/or ERK) that are responsible for the phosphorylation and subsequent activation of c-Jun.

The salicylic acid component also contributes to the overall reduction in AP-1 activity, a property that has been documented for this compound.[2]

The proposed inhibitory pathway is visualized in the following diagram:

By inhibiting the AP-1 signaling pathway, this compound leads to a downstream reduction in the expression of MMP-1 and a concomitant increase in the synthesis of essential extracellular matrix proteins such as procollagen-I and fibrillin-1.

Quantitative Data Summary

The effects of this compound on key biomarkers of skin aging have been quantified in both in vitro and in vivo studies.

| Parameter | Experimental System | Treatment | Result | Significance | Reference |

| Procollagen-I Production | In vitro (Adult Human Fibroblasts) | This compound | Two-fold increase | P < 0.01 | [2] |

| MMP-1 Levels | In vivo (Human Skin Biopsies) | 0.05% and 0.2% this compound (8 days) | Reduction | P < 0.05 | [2] |

| Procollagen-I Deposition | In vivo (Human Skin Biopsies) | 0.05% and 0.2% this compound (8 days) | Increased deposition | P < 0.05 | [2] |

| Fibrillin-1 Deposition | In vivo (Human Skin Biopsies) | 0.05% and 0.2% this compound (8 days) | Increased deposition | P < 0.05 | [2] |

| Wrinkle Depth (Rz) | Clinical Trial (4 weeks) | This compound Cream | Reduction | P < 0.05 | [2] |

| Skin Roughness (Ra) | Clinical Trial (4 weeks) | This compound Cream | Reduction | P < 0.05 | [2] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to study the effects of this compound on the AP-1 signaling pathway.

Cell Culture

Human dermal fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded at an appropriate density and allowed to adhere overnight before treatment with this compound.

Western Blot Analysis for Phosphorylated c-Jun and c-Fos

This protocol allows for the detection of the activated forms of the key AP-1 components.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% BSA or non-fat dry milk in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-c-Jun, rabbit anti-c-Fos)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-